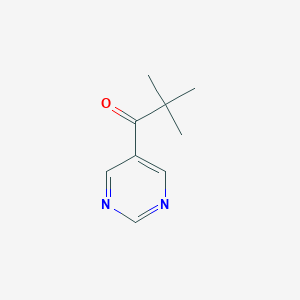

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SQ-34676 involves several steps. The regioselective reaction of cyclopentadiene with benzyl chloromethyl ether in the presence of a chiral catalyst, followed by hydroxylation, yields a cyclopenten-1-ol derivative. This intermediate is then epoxidized, protected, and condensed with 6-O-benzylguanine to form a guanine derivative. Subsequent protection, oxidation, and methylene formation steps lead to the final product .

Industrial Production Methods

Industrial production of SQ-34676 follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

SQ-34676 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane or methylphosphonic acid in dichloromethane.

Reduction: Zinc/Titanium tetrachloride complex in tetrahydrofuran/dichloromethane.

Substitution: Benzyl bromide and sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various protected and unprotected intermediates that are crucial for the final synthesis of SQ-34676 .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine rings exhibit antimicrobial properties. For instance, derivatives of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one have been synthesized and tested for their efficacy against various bacterial strains. Studies have shown that modifications to the pyrimidine structure can enhance antimicrobial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties

Pyrimidine derivatives are also known for their anticancer activities. The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies suggest that this compound can induce apoptosis in specific cancer cell lines, which may be attributed to its ability to interfere with cellular signaling pathways involved in cell growth and survival .

Organic Synthesis

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it suitable for creating complex molecules used in pharmaceuticals and agrochemicals. Researchers have successfully employed it in multi-step synthesis processes to produce more complex pyrimidine derivatives with enhanced biological activities .

Catalytic Applications

In synthetic organic chemistry, this compound has been utilized as a catalyst or co-catalyst in reactions such as cross-coupling and condensation reactions. Its ability to stabilize transition states has been demonstrated to improve reaction yields and selectivity.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific properties. For instance, its inclusion can enhance thermal stability and mechanical strength of polymers, making it valuable in applications ranging from coatings to structural materials .

Nanomaterials

Recent studies have investigated the use of this compound in the synthesis of nanomaterials. Its unique chemical properties allow it to act as a stabilizing agent for nanoparticles, which can be utilized in various applications including drug delivery systems and sensors .

Case Studies

Mécanisme D'action

SQ-34676 exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. It is incorporated into the viral DNA, leading to chain termination and preventing further viral replication. Additionally, it inhibits lysine-specific demethylase 5B, which plays a role in tumor suppression and drug resistance in certain cancers .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Penciclovir

- Ganciclovir

- Lobucavir

- Aciclovir

- Lamivudine

Uniqueness

SQ-34676 is unique due to its high potency and selectivity against the hepatitis B virus. It has a higher genetic barrier to resistance compared to other nucleoside analogues, making it a preferred choice for long-term antiviral therapy .

Activité Biologique

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a propanone moiety. This unique structure contributes to its reactivity and biological activity.

Molecular Formula : CHNO

Molecular Weight : 176.22 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been reported to modulate enzyme activities and receptor functions, leading to various cellular responses:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It has potential interactions with receptors that regulate physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological properties:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

Antiviral Properties

The compound is also being investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication in vitro, although further research is needed to confirm these findings.

Anticancer Potential

Research has indicated that this compound may exhibit cytotoxic effects on cancer cell lines. Notably, it has shown promise against A2780 ovarian cancer cells with an IC value of approximately 19.5 μM.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against S. aureus and E. coli .

- Antiviral Screening : In a screening for antiviral activity against Hepatitis B virus (HBV), derivatives similar to this compound showed promising results in inhibiting viral replication .

- Cytotoxicity in Cancer Cells : A comparative study involving multiple pyrimidine derivatives highlighted the cytotoxic effects of this compound on A2780 cells, indicating its potential as an anticancer agent .

Propriétés

IUPAC Name |

2,2-dimethyl-1-pyrimidin-5-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMMBUXEXIWEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545797 | |

| Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103686-53-9 | |

| Record name | 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.